3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. This compound is notable for its dual substitution on the quinazolinone core, specifically at the 3 and 2 positions, with a hydroxyl group and a nitro group, respectively.
The compound can be synthesized through various chemical methods, often involving the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of catalysts or under specific conditions. The synthesis methods are well-documented in the literature, indicating its relevance in medicinal chemistry and material science.
Chemically, it falls under the category of quinazolinones, which are bicyclic compounds known for their diverse pharmacological properties. Quinazolinones have been studied for their antimicrobial, anticancer, and anti-inflammatory activities, making them significant in pharmaceutical research.
The synthesis of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one typically involves several steps:
For instance, a reported method involves using microwave irradiation to enhance reaction efficiency and yield. The use of phase-transfer catalysts has also been explored to improve the reaction conditions and outcomes .
The molecular structure of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For example:
The compound can participate in various chemical reactions typical for quinazolinones:
The reactions are typically monitored using Thin Layer Chromatography (TLC), allowing for real-time assessment of product formation .
The mechanism of action for 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is largely dependent on its biological targets:
Preliminary studies suggest that modifications to the quinazolinone structure can significantly affect its biological activity, indicating a structure-activity relationship that is crucial for drug development .
Relevant analytical data includes:
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one has several potential applications:
The quinazolin-4(3H)-one core represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. This nitrogen-rich heterocycle exhibits structural similarity to natural purine bases, enabling targeted interactions with biological macromolecules. Recent studies highlight its significance in antibiotic development, particularly against multidrug-resistant pathogens. For instance, derivatives with optimized substitutions demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins (PBPs), with MIC values as low as 0.003 μg/mL [2]. The scaffold's binding mechanism involves dual inhibition of PBP1 and PBP2a, mimicking β-lactam antibiotics while overcoming resistance through allosteric site interactions [2] [8]. Beyond antibacterials, quinazolin-4(3H)-ones serve as non-covalent inhibitors of SARS-CoV-2 main protease (Mpro), with compound C7 achieving an IC50 of 0.085 μM. This inhibition occurs through a unique binding mode that disrupts viral replication without covalent modification of the catalytic cysteine [8]. The scaffold's drug-like properties—including oral bioavailability, metabolic stability, and balanced lipophilicity—are evidenced by in vivo efficacy in murine infection models [2] [10].
Table 1: Bioactive Quinazolin-4(3H)-one Derivatives and Their Applications
Compound | Substituents | Biological Target | Activity | Source |
---|---|---|---|---|
Lead 27 | 4-Cyanophenyl (Ring 1), 3-Carboxyphenyl (Ring 2) | MRSA PBPs | MIC: 0.03 μg/mL | [2] |
C7 | 2-sec-Butyl, N3-Benzyl | SARS-CoV-2 Mpro | IC50: 0.085 μM | [8] |
Compound 16 | 4-(4-Nitrophenyl)-1,2,3-triazole | Trypanosoma cruzi | IC50: 6 μM | [10] |
The 4-hydroxyphenyl and 4-nitrophenyl groups confer distinct electronic and steric properties that enhance target engagement in quinazolinone derivatives. The 4-hydroxyphenyl moiety acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzymatic active sites. For example, in antifungal quinazolinones, its presence at C2 increases membrane penetration, improving activity against Candida albicans (MIC: 0.016–0.125 μg/mL) [4]. Conversely, the 4-nitrophenyl group is a strong electron-withdrawing unit that influences π-π stacking and charge transfer. Crystallographic studies confirm its role in stabilizing centrosymmetric dimers via C–H···O weak hydrogen bonds (distance: 2.52 Å) and face-to-face aromatic stacking (3.29 Å interplanar spacing) [6]. This dual functionality is exemplified in 2-(4-nitrophenyl)benzofuran chromophores, where the nitro group red-shifts absorption maxima to 364 nm (ε = 12,000 M−1cm−1), enabling near-IR photouncaging applications [9]. In antitrypanosomal agents, 4-nitrophenyl-triazole derivatives achieve IC50 values of 0.10–0.16 μM against T. cruzi amastigotes by disrupting trans-sialidase-mediated host cell invasion [10].
Table 2: Electronic and Biological Impact of Key Substituents
Substituent | Electronic Effect | Key Interactions | Biological Consequence |
---|---|---|---|
4-Hydroxyphenyl | Moderate electron-donating | H-bonding with Ser144/His163 (SARS-CoV-2 Mpro) | Enhanced enzyme inhibition [8] |
4-Nitrophenyl | Strong electron-withdrawing | C–H···O bonds (2.52 Å) and π-stacking | Stabilized dimer formation; red-shifted absorption [6] [9] |
Positional isomerism profoundly influences the bioactivity of quinazolinone derivatives due to steric constraints and electronic distribution. Para-substitution on aryl rings maximizes binding efficiency by aligning with enzyme active-site geometries. In MRSA-active quinazolinones, para-cyano or -alkynyl groups on Ring 1 yield MICs of 0.03–0.003 μg/mL, whereas meta or ortho analogues exhibit 8–16-fold reduced activity [2]. The 4-nitrophenyl group at C2 adopts a quasi-axial conformation in thiomorpholine precursors (dihedral angle: 85.7°), optimizing crystal packing via R22(8) motifs [6]. Conversely, electronic effects govern resonance stabilization: the 4-nitrophenyl group reduces the LUMO energy (−2.38 eV), enhancing charge-transfer transitions critical for photouncaging efficiency (δu = 5.0 GM at 740 nm) [9]. Synthetic routes exploit these properties, as seen in the three-step synthesis of 2-(4-nitrophenyl)benzofurans via Suzuki–Miyaura cross-coupling (95% yield) [9]. For quinazolinones, nucleophilic substitution of 4-fluoronitrobenzene with thiomorpholine provides precursors with >90% purity, enabling rapid SAR exploration [6] [8].
Table 3: Impact of Substitution Patterns on Physicochemical Properties
Substitution Pattern | Conformational Feature | Electronic Parameter | Bioactivity Correlation |
---|---|---|---|
Para-nitro (Ring 1) | Coplanar with quinazolinone core | LUMO: −2.38 eV | Antibacterial MIC: <0.03 μg/mL [2] [9] |
Meta-hydroxy (Ring 2) | Axial orientation in chair conformation | pKa: 6.53 | Loss of activity upon acetylation (MIC shift: 2→16 μg/mL) [2] |
Ortho-chloro (Ring 1) | Steric clash with C3-N bond | Increased torsion angle (>30°) | 4-fold reduced potency vs. para-chloro [2] |
The strategic placement of 4-hydroxyphenyl at N3 and 4-nitrophenyl at C2 creates a push-pull electronic system that enhances binding to hydrophobic pockets (e.g., SARS-CoV-2 Mpro S2 subpocket) while maintaining solubility through phenolic H-bonding [8]. This design principle underpins the synthesis of 3-(4-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one as a candidate for multimodal drug development.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2